Levophencynonate
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Overview
Description
Levophencynonate is an anticholinergic agent known for its efficacy in preventing acute motion sickness, similar to scopolamine . It functions by competitively binding to central muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . The compound is the R-enantiomer of phencynonate, developed by the Beijing Institute of Pharmacology and Toxicology .
Preparation Methods
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods often employ high-performance liquid chromatography (HPLC) and tandem triple-time-of-flight mass spectrometry (Triple TOF MS) for the purification and characterization of the compound .
Chemical Reactions Analysis
Levophencynonate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically oxidized or reduced metabolites, which can be further analyzed using techniques like HPLC and Triple TOF MS .
Scientific Research Applications
Levophencynonate has a wide range of scientific research applications:
Mechanism of Action
Levophencynonate exerts its effects by competitively binding to central muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . This inhibition prevents the transmission of nerve impulses that cause motion sickness. The molecular targets involved include the muscarinic receptors, and the pathways affected are those related to acetylcholine signaling .
Comparison with Similar Compounds
Levophencynonate is similar to other anticholinergic agents like scopolamine and atropine. it is unique in its specific binding affinity and efficacy in preventing motion sickness . Similar compounds include:
Scopolamine: Another anticholinergic agent used to prevent motion sickness.
Atropine: A compound with similar anticholinergic properties but different clinical applications.
This compound stands out due to its specific enantiomeric form and its targeted action on muscarinic receptors .
Properties
CAS No. |
230313-75-4 |
---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22-/m0/s1 |
InChI Key |
ROZOEEGFKDFEFP-JLPZCGHASA-N |
SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Isomeric SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)[C@@](C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levophencynonate; Levo-phencynonate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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